molecular formula C11H11BrN2O B597231 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole CAS No. 1252572-62-5

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole

Cat. No.: B597231
CAS No.: 1252572-62-5
M. Wt: 267.126
InChI Key: FMGQALJUFCKEGS-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is a halogenated heterocyclic compound with the molecular formula C11H12BrN3O. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide. This reaction proceeds under controlled conditions to yield the desired product in good yield . The reaction conditions include maintaining an inert atmosphere and using an appropriate solvent such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, methyl iodide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole
  • 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
  • 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-11(12)7-14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGQALJUFCKEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682051
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-62-5
Record name 4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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